N-Carbethoxysecoglaucine

描述

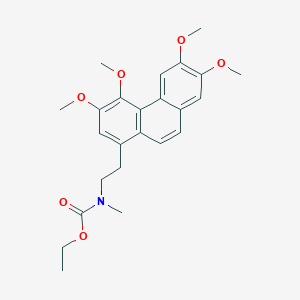

N-Carbethoxysecoglaucine is a semi-synthetic derivative of (+)-glaucine, an aporphine alkaloid originally isolated from Glaucium flavum (Papaveraceae) . (+)-Glaucine is known for its antitussive properties and cardiovascular effects, including hypotension and bradycardia in vivo . The structural modification of (+)-glaucine to produce this compound involves the addition of a carbethoxy group (-COOCH2CH3) to the secoglaucine backbone, a change hypothesized to alter receptor affinity or pharmacokinetic properties . While (+)-glaucine exhibits calcium channel antagonism and α-adrenoceptor blockade, this compound demonstrates markedly reduced activity in both in vitro and in vivo cardiovascular assays .

属性

分子式 |

C24H29NO6 |

|---|---|

分子量 |

427.5 g/mol |

IUPAC 名称 |

ethyl N-methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C24H29NO6/c1-7-31-24(26)25(2)11-10-16-13-21(29-5)23(30-6)22-17(16)9-8-15-12-19(27-3)20(28-4)14-18(15)22/h8-9,12-14H,7,10-11H2,1-6H3 |

InChI 键 |

WSNNUBVHWLZFRN-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)N(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC |

同义词 |

N-carbethoxysecoglaucine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

N-Carbethoxysecoglaucine is primarily compared to its parent compound, (+)-glaucine, and other smooth muscle relaxants like papaverine. Key pharmacological differences are summarized below:

Pharmacodynamic Profile

Mechanistic Differences

- (+)-Glaucine: Acts via dual mechanisms: competitive α-adrenoceptor blockade and non-competitive Ca²⁺ channel inhibition . Inhibits 45Ca²⁺ influx induced by noradrenaline (NA), 5-hydroxytryptamine (5-HT), and depolarizing agents (K⁺) .

- This compound: Lacks α-adrenoceptor and Ca²⁺ channel antagonism at concentrations up to 5 µM . No effect on basal or agonist-induced 45Ca²⁺ uptake in rat aortic rings .

Structural-Activity Relationship (SAR)

The carbethoxy group in this compound likely sterically hinders interactions with α-adrenoceptors and Ca²⁺ channels, explaining its reduced efficacy compared to (+)-glaucine. This modification may also decrease membrane permeability or alter metabolic stability .

Comparison with Papaverine

- Papaverine: A non-selective phosphodiesterase (PDE) inhibitor and smooth muscle relaxant. Unlike (+)-glaucine, it lacks Ca²⁺ channel antagonism .

- This compound: Shares neither the PDE inhibitory activity of papaverine nor the Ca²⁺ channel blockade of (+)-glaucine, rendering it pharmacologically distinct .

Research Findings and Implications

- Therapeutic Potential: (+)-Glaucine’s hypotensive activity makes it a template for designing semi-synthetic derivatives. However, this compound’s lack of efficacy suggests that specific structural features (e.g., free hydroxyl groups) are critical for activity .

- Mechanistic Insights : The absence of in vivo-in vitro correlation for (+)-glaucine implies additional pathways (e.g., ganglioplexic effects) contribute to its hypotensive action, which are absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。